2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate
CAS No.: 118068-28-3
Cat. No.: VC0047809
Molecular Formula: C10H14O7-2
Molecular Weight: 246.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118068-28-3 |
|---|---|
| Molecular Formula | C10H14O7-2 |
| Molecular Weight | 246.215 |
| IUPAC Name | 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate |
| Standard InChI | InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15)/p-2 |
| Standard InChI Key | TWUZWTIVCCRAAD-UHFFFAOYSA-L |
| SMILES | CCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |
Introduction
2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is a chemical compound belonging to the class of esters, specifically a butyl ester derivative of hydroxybutanedioic acid. It is characterized by the presence of functional groups such as butoxy, keto, and hydroxy functionalities, which contribute to its unique chemical properties and potential applications in various scientific fields, including pharmaceuticals and organic synthesis.
Key Features:
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Chemical Classification: Ester
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Functional Groups: Butoxy, keto, and hydroxy
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Applications: Organic synthesis and pharmaceutical intermediates
Molecular Identifier:
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InChIKey: NORZZKKLCYMBBF-UHFFFAOYSA-N
Synthesis
The synthesis of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves esterification and condensation reactions. These processes require specific conditions, such as controlled temperature and pressure, to optimize yield and purity.
General Synthesis Steps:
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Starting Materials: Butyric acid derivatives and other organic reagents.
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Reaction Type: Esterification using alcohols (e.g., butanol) with acid catalysts.
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Optimization:
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Controlled temperature (e.g., 60–80°C)
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Use of catalysts like sulfuric acid or p-toluenesulfonic acid.
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Purification: Recrystallization or distillation to isolate the pure compound.
Reaction Scheme:
Applications
Due to its structural properties, 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate has significant relevance in the following areas:
Pharmaceutical Industry
The compound serves as an intermediate in synthesizing bioactive molecules. Its functional groups allow for further chemical modifications, making it valuable in drug development.
Organic Synthesis
Its reactivity makes it suitable for use in creating complex organic molecules through nucleophilic substitution or electrophilic addition reactions.
Mechanism of Action
The compound's reactivity is attributed to its functional groups:
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The hydroxy group can act as a nucleophile, participating in substitution reactions.
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The keto group enhances electrophilicity at adjacent carbon atoms, facilitating further chemical transformations.
Kinetic Studies
Kinetic studies on similar ester compounds reveal insights into reaction rates under varying conditions:
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Temperature Dependence: Higher temperatures typically increase reaction rates.
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Catalyst Effects: Acidic catalysts significantly enhance reaction efficiency.
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